molecular formula C26H31NO5 B558019 Fmoc-achpa CAS No. 130597-31-8

Fmoc-achpa

Cat. No. B558019
CAS RN: 130597-31-8
M. Wt: 437,51 g/mole
InChI Key: NTQQMWZNOTYXHU-ZEQRLZLVSA-N
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Description

Fmoc-achpa is a compound that falls under the category of Fmoc-protected amino acids . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis . The molecular formula of Fmoc-achpa is C26H31NO5 .


Synthesis Analysis

Fmoc-protected single amino acids have attracted great interest due to their ease of synthesis and applications as functional materials . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The synthesis process involves the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .


Molecular Structure Analysis

The molecular structure of Fmoc-achpa is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes building block association . The degree of parallel Fmoc alignment is substantially higher in certain conditions, indicating the ability to form well-defined crystalline structures through uniform parallel Fmoc stacking .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-achpa are influenced by the Fmoc group’s inherent hydrophobicity and aromaticity . These properties facilitate the self-assembly of Fmoc-achpa into various structures with unique properties, serving as excellent bio-organic scaffolds for diverse applications .

Scientific Research Applications

  • Solid-Phase Synthesis of Oligoribonucleotides : Fmoc is used for 5'-hydroxyl protection in the efficient solid-phase synthesis of oligoribonucleotides. This approach involves a phosphoramidite coupling procedure and results in good yield and efficient deprotection by mild acidic treatment (Lehmann et al., 1989).

  • Bio-Inspired Building Blocks for Functional Materials : Fmoc-modified amino acids and short peptides exhibit self-assembly features and potential for various applications due to their hydrophobicity and aromaticity. These properties are relevant for cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic applications (Tao et al., 2016).

  • High-Performance Liquid Chromatography (HPLC) Analysis : Fmoc derivatives are used in HPLC methods for assaying amino acid concentrations in biological fluids and food products, offering superior sensitivity and specific detection capabilities (Fürst et al., 1990); (Heems et al., 1998).

  • Peptide Synthesis : Fmoc is extensively used in solid-phase peptide synthesis (SPPS), providing high-quality building blocks for therapeutic peptides and novel synthetic targets. This method is critical for medicinal chemistry and pharmacology (Behrendt et al., 2016).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks are being explored for antibacterial and anti-inflammatory applications. These materials show promise in biomedical fields, such as tissue engineering and drug delivery (Schnaider et al., 2019).

  • Phosphatase-Triggered Self-Assembly : Research shows that Fmoc-tyrosine can undergo self-assembly and hydrogelation triggered by alkaline phosphatase, which is of interest for understanding biocatalytic self-assembly processes (Thornton et al., 2013).

Mechanism of Action

Target of Action

The primary target of Fmoc-achpa is the amine group of amino acids . The Fmoc group, short for 9-fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-achpa interacts with its target, the amine group, by forming a carbamate . This interaction is facilitated by the reaction of the amine with Fmoc-Cl . The Fmoc group is then removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-achpa plays a significant role in the chemical synthesis of peptides . The development of the base-labile Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The fmoc group is known to be stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid

Result of Action

The result of Fmoc-achpa’s action is the protection of the amine group during peptide synthesis . This protection allows for the efficient synthesis of peptides without interference from the amine group . After the peptide synthesis is complete, the Fmoc group can be removed to reveal the original amine group .

Action Environment

The action of Fmoc-achpa is influenced by the environment in which it is used. For example, the Fmoc group is rapidly removed by base . Therefore, the presence of a base in the environment would accelerate the deprotection process. Additionally, the fluorenyl group of Fmoc has a strong absorbance in the ultraviolet region, which can be useful for spectrophotometrically monitoring coupling and deprotection reactions .

Safety and Hazards

Fmoc-achpa can be harmful if inhaled and can cause severe skin burns and eye damage . It is recommended to avoid breathing dust, wash contaminated skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

The self-assembly of Fmoc-achpa has great potential for the design of distinct micro/nanostructures through a bottom-up approach . The development of more efficient syntheses of Fmoc-protected amino acids is a future direction in this field . The Fmoc group’s many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, making it a valuable resource for research in the post-genomic world .

properties

IUPAC Name

(3S,4S)-5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQQMWZNOTYXHU-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-achpa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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